N-Methyl-2-nitro-3,4,5-trifluoroaniline
Description
N-Methyl-2-nitro-3,4,5-trifluoroaniline is a fluorinated aromatic amine characterized by a nitro group at position 2, three fluorine atoms at positions 3, 4, and 5, and a methyl group attached to the nitrogen of the aniline backbone. Fluorinated nitroanilines are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electron-withdrawing substituents, which enhance stability and reactivity .
Properties
CAS No. |
1346521-33-2 |
|---|---|
Molecular Formula |
C7H5F3N2O2 |
Molecular Weight |
206.12 g/mol |
IUPAC Name |
3,4,5-trifluoro-N-methyl-2-nitroaniline |
InChI |
InChI=1S/C7H5F3N2O2/c1-11-4-2-3(8)5(9)6(10)7(4)12(13)14/h2,11H,1H3 |
InChI Key |
WZQPNRSDHWCMEL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC(=C(C(=C1[N+](=O)[O-])F)F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Reactivity Differences
Substituent Effects: The nitro group at position 2 in N-Methyl-2-nitro-3,4,5-trifluoroaniline enhances electrophilic substitution resistance compared to non-nitrated analogs like 2,3,5-trifluoroaniline . Fluorine atoms at positions 3, 4, and 5 increase lipophilicity and metabolic stability, making the compound suitable for bioactive molecule design.
Synthetic Accessibility :
- 2-Nitro-3,4,5-trifluoroaniline (CAS 882068-89-5) is synthesized via continuous-flow microreactors, achieving higher yields and purity compared to batch processes .
- N-Methyl derivatives (e.g., N-Methyl-2-nitro-4-(trifluoromethyl)aniline) require controlled methylation steps, often using methyl iodide or dimethyl sulfate under basic conditions .
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